2-(tert-Butyl)-6-vinylpyridine
Description
2-(tert-Butyl)-6-vinylpyridine is a pyridine derivative characterized by a tert-butyl group at the 2-position and a vinyl group at the 6-position of the pyridine ring. This compound is of interest in organic synthesis due to the steric bulk of the tert-butyl group and the reactivity of the vinyl moiety, which enables applications in polymerization, coordination chemistry, and as a precursor for functional materials.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-tert-butyl-6-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-7-6-8-10(12-9)11(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
RXSLNFHLOCSKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-vinylpyridine typically involves the alkylation of 2-bromo-6-vinylpyridine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-(tert-Butyl)-6-vinylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyridine ring, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-6-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Grignard reagents or organolithium compounds are often used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(tert-butyl)-6-formylpyridine or 2-(tert-butyl)-6-carboxypyridine.
Reduction: Formation of 2-(tert-butyl)-6-vinylpiperidine.
Substitution: Formation of various 2-substituted-6-vinylpyridine derivatives.
Scientific Research Applications
2-(tert-Butyl)-6-vinylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
The 2017 Catalog of Pyridine Compounds (–5, 7–8) lists several tert-butyl-containing pyridine derivatives with varying substituents. Key comparisons include:
Key Observations:
- Substituent Effects on Reactivity: The vinyl group in 2-(tert-Butyl)-6-vinylpyridine confers higher reactivity toward polymerization or electrophilic additions compared to halogenated (e.g., bromo, chloro) or methoxy-substituted analogues ().
Steric and Electronic Effects :
- The tert-butyl group provides steric hindrance, enhancing thermal stability across all compounds. However, electron-donating groups (e.g., methoxy in ) increase electron density on the pyridine ring, altering coordination properties compared to electron-withdrawing substituents like halogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
